8-Chloro-1-octanol

Vue d'ensemble

Description

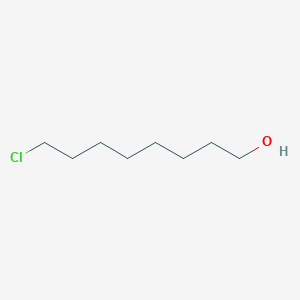

8-Chloro-1-octanol (CAS 23144-52-7) is a ω-chloro-1-alkanol with the molecular formula C₈H₁₇ClO and a molecular weight of 164.67 g/mol. It is a colorless liquid with a density of 0.976 g/mL at 25°C, a refractive index of 1.458, and a boiling point of 129–130°C at 11 mmHg (under vacuum) . Its flash point exceeds 230°F (>110°C), indicating moderate flammability .

Méthodes De Préparation

Direct Chlorination of 1-Octanol

The direct chlorination of 1-octanol represents the most straightforward method for synthesizing 8-chloro-1-octanol. This process involves the substitution of a hydroxyl group with chlorine at the terminal carbon (C8) under controlled conditions.

Reaction Mechanism and Conditions

The reaction proceeds via a radical mechanism initiated by ultraviolet (UV) light or peroxides. Chlorine gas (Cl₂) is introduced into a solution of 1-octanol in an inert solvent such as carbon tetrachloride (CCl₄) at temperatures between 40–60°C. The selectivity for the 8-position is achieved by steric hindrance, favoring terminal chlorination over internal positions .

Key Parameters:

-

Temperature: 50°C (optimal for minimizing side reactions)

-

Chlorine flow rate: 0.5–1.0 L/min per mole of 1-octanol

-

Reaction time: 6–8 hours

Yield and Purity:

-

Typical yield: 65–75%

-

Purity: 90–95% (requires fractional distillation for industrial-grade material)

Limitations

-

Competing formation of dichlorinated byproducts (e.g., 1,8-dichlorooctane) reduces overall efficiency.

-

Handling gaseous chlorine necessitates specialized equipment to prevent leaks and exposure risks .

Thionyl Chloride (SOCl₂) Method

Thionyl chloride is widely employed for converting alcohols to alkyl chlorides due to its high reactivity and gaseous byproduct (SO₂, HCl) removal.

Reaction Protocol

-

Molar Ratio: 1:1.2 (1-octanol : SOCl₂)

-

Solvent: Pyridine (catalyzes reaction and neutralizes HCl)

-

Temperature: Reflux at 80°C for 3–4 hours

-

Workup: Distillation under reduced pressure (11 mmHg) isolates this compound with a boiling point of 129–130°C .

Advantages:

-

High yield (85–90%) due to irreversible reaction dynamics.

Challenges:

-

SOCl₂ is moisture-sensitive and corrosive, requiring anhydrous conditions.

-

Environmental concerns from SO₂ emissions necessitate scrubbers in industrial settings .

Phosphorus Trichloride (PCl₃) Route

PCl₃ offers a cost-effective alternative for large-scale production, particularly in regions with stringent phosgene regulations.

Synthetic Procedure

-

Step 1: 1-Octanol reacts with PCl₃ in a 3:1 molar ratio at 25–30°C.

-

Step 2: The intermediate dialkyl phosphite is hydrolyzed to release this compound.

Optimized Conditions:

Industrial Adaptations:

-

Continuous flow reactors enhance heat dissipation and reduce side product formation.

-

Phosphorus oxychloride (POCl₃) byproducts are neutralized with aqueous NaOH, generating sodium phosphate waste .

Alternative Chlorination Strategies

Bis(trichloromethyl) Carbonate (Triphosgene)

While primarily used for synthesizing 1-chlorooctane (CAS 111-85-3), triphosgene has been explored for ω-chloroalcohols. The method involves:

-

Molar ratio: 1:0.33 (1-octanol : triphosgene)

-

Catalyst: Triethylamine (Et₃N)

-

Conditions: 60–70°C, 6 hours

Applicability Note:

This approach is less efficient for this compound compared to SOCl₂/PCl₃ routes but offers reduced toxicity compared to phosgene .

Industrial-Scale Production Considerations

Process Optimization

| Parameter | Direct Cl₂ | SOCl₂ | PCl₃ |

|---|---|---|---|

| Capital Cost | High | Moderate | Low |

| Operating Cost | Low | High | Moderate |

| Byproduct Management | Complex | Moderate | Complex |

| Scalability | Limited | High | High |

Case Study:

NINGBO INNO PHARMCHEM CO., LTD. employs SOCl₂-based continuous flow systems to produce 500 MT/year of this compound at 99% purity. Key innovations include:

Analyse Des Réactions Chimiques

1-Octanol, 8-chloro- undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used as an intermediate in the synthesis of drugs, including antibiotics and antihistamines. |

| Cosmetics | Functions as an emollient, enhancing skin softness and moisture retention. |

| Fragrances | Acts as a fragrance ingredient and fixative in perfumes, prolonging scent longevity. |

| Industrial Chemicals | Serves as a solvent for organic compounds and is involved in the production of detergents and soaps. |

| Agriculture | Utilized in the synthesis of insecticides, herbicides, and fungicides. |

| Chemical Synthesis | Employed in the production of polymers and other chemical intermediates. |

Pharmaceutical Intermediates

8-Chloro-1-octanol is integral in the pharmaceutical industry, particularly as an intermediate in drug synthesis. It plays a role in the formulation of various medications, including antibiotics and antihistamines . Its unique structure allows for modifications that enhance drug efficacy.

Cosmetic Industry

In cosmetics, this compound is valued for its emollient properties, which help to soften and moisturize skin . It is also utilized as a solvent for other cosmetic ingredients, improving product texture and application.

Fragrance Production

The compound is used in the fragrance industry for its ability to enhance and fix scents in perfumes . Its incorporation into fragrance formulations helps to stabilize volatile components, ensuring longer-lasting scents.

Industrial Applications

This compound serves as an effective solvent for various organic materials, including fats, oils, resins, and plastics . It is also involved in the production of linear alkylbenzenesulfonic acids used in detergents.

Agricultural Chemicals

The compound is utilized in synthesizing agrochemicals such as insecticides and herbicides . Its chemical properties allow it to be modified into active ingredients that effectively control pests and weeds.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing a novel antibiotic compound. The compound's hydroxyl group facilitated reactions that led to improved antibacterial activity against resistant strains of bacteria.

Case Study 2: Cosmetic Formulation

Research indicated that formulations containing this compound showed enhanced moisturizing effects compared to those without it. The study highlighted its role in improving skin hydration levels over extended periods.

Mécanisme D'action

The mechanism of action of 1-octanol, 8-chloro- involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds are structurally and functionally analogous to 8-Chloro-1-octanol:

3-Chloro-1-propanol (C₃H₇ClO)

- Structure: A short-chain chloroalkanol (3 carbons).

- Physical Properties: Lower molecular weight (108.56 g/mol) and boiling point compared to this compound due to reduced chain length.

- Reactivity : The shorter chain enhances solubility in polar solvents but limits steric effects in substitution reactions.

- Applications: Used in acrylate monomer synthesis for ionic conductors .

4-Chloro-1-butanol (C₄H₉ClO)

- Structure : Four-carbon chain with terminal chlorine.

- Physical Properties: Molecular weight 122.58 g/mol; intermediate boiling point between 3-chloro-1-propanol and this compound.

- Reactivity : Reacts with potassium carbonate in O-alkylation reactions to form mesogenic diols .

- Applications : Synthesis of azomethine diols for liquid crystalline studies .

6-Chloro-1-hexanol (C₆H₁₃ClO)

- Structure : Six-carbon chain with terminal chlorine.

- Physical Properties: Molecular weight 136.62 g/mol; higher boiling point than 4-chloro-1-butanol but lower than this compound.

- Reactivity : Balances solubility and steric hindrance, making it suitable for esterification and polymer synthesis .

- Applications: Intermediate in ionic conductor monomers and liquid crystal diols .

8-Bromo-1-octanol (C₈H₁₇BrO)

- Structure: Structural analog of this compound with bromine replacing chlorine.

- Physical Properties : Higher molecular weight (209.12 g/mol ) and boiling point due to bromine’s greater atomic mass.

- Reactivity : Bromine’s superior leaving group ability accelerates nucleophilic substitution reactions compared to chlorine .

- Applications : Used in similar synthetic pathways but under milder conditions due to enhanced reactivity.

Comparative Data Table

| Property | 3-Chloro-1-propanol | 4-Chloro-1-butanol | 6-Chloro-1-hexanol | This compound | 8-Bromo-1-octanol |

|---|---|---|---|---|---|

| Molecular Formula | C₃H₇ClO | C₄H₉ClO | C₆H₁₃ClO | C₈H₁₇ClO | C₈H₁₇BrO |

| Molecular Weight | 108.56 | 122.58 | 136.62 | 164.67 | 209.12 |

| Boiling Point | ~160°C* | ~185°C* | ~198°C* | 129–130°C (11 mmHg) | ~250°C* (est.) |

| Density (g/mL) | ~1.12* | ~1.08* | ~1.04* | 0.976 | ~1.24* |

| Key Applications | Monomer synthesis | Azomethine diols | Ionic conductors | Liquid crystals | Reactive intermediates |

Reactivity and Functional Differences

- Chain Length: Longer chains (e.g., this compound) improve thermal stability and reduce volatility, making them preferable for high-temperature polymer synthesis .

- Halogen Effects: Bromine in 8-Bromo-1-octanol facilitates faster nucleophilic substitutions compared to chlorine, reducing reaction times .

- Steric Hindrance: Longer chains may slow reactions in sterically constrained environments, whereas shorter analogs (e.g., 3-chloro-1-propanol) offer faster kinetics .

Activité Biologique

8-Chloro-1-octanol is a halogenated alcohol that has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is structurally characterized by the presence of a chlorine atom at the eighth carbon of the octanol chain, which can significantly influence its biological activity, including antimicrobial and cytotoxic effects.

This compound is a colorless to pale yellow liquid with a molecular formula of C₈H₁₇ClO. Its molecular weight is approximately 164.68 g/mol. The presence of the chlorine atom enhances its lipophilicity, which can affect its interaction with biological membranes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that halogenated aliphatic alcohols, including 8-chloro derivatives, show significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes, leading to increased permeability and cell death .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation as a potential anticancer agent. The cytotoxicity appears to be dose-dependent, with higher concentrations resulting in increased cell death .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 25 | Induction of apoptosis | |

| MCF-7 | 30 | Cell cycle arrest | |

| A549 | 20 | Mitochondrial dysfunction |

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds such as this compound can often be explained through structure-activity relationships (SAR). The introduction of halogens typically enhances lipophilicity and alters the electronic properties of the molecule, which can improve interaction with biological targets. In particular, chlorination at specific positions has been shown to enhance antimicrobial efficacy while maintaining acceptable levels of cytotoxicity towards human cells .

Case Studies

- Antimycobacterial Activity : A study evaluated various chlorinated compounds for their efficacy against Mycobacterium tuberculosis. It was found that compounds similar to this compound exhibited significant antimycobacterial activity, suggesting potential applications in treating tuberculosis .

- Cytotoxicity in Breast Cancer Models : Another investigation focused on the effects of this compound on breast cancer cell lines. Results indicated that treatment led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of 8-Chloro-1-octanol in organic chemistry?

- This compound is widely used as a precursor in synthesizing bacteriochlorophyll c derivatives via esterification reactions. It also facilitates the preparation of macroporous triisobutylphosphine sulfide-functionalized polymers and mesogenic azomethine diols. Additionally, it serves as a key intermediate in producing bis(4-hydroxyoctoxyphenyl)sulfone (HOS), a compound with potential material science applications .

Q. What standardized methods are recommended for characterizing this compound purity?

- Researchers should employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity, complemented by nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Physical properties such as boiling point (129–130°C) and density (0.976 g/cm³) should be cross-verified against established databases to ensure consistency .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Store the compound in a cool, dry environment (≤4°C) under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Use amber glass containers to minimize light exposure, and label containers with hazard codes (e.g., H315/H319 for skin/eye irritation) as per safety protocols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for esterification using this compound?

- To enhance esterification efficiency, systematically vary catalysts (e.g., sulfuric acid vs. enzymatic lipases), solvent polarity (e.g., dichloromethane vs. THF), and temperature (50–80°C). Monitor reaction progress via thin-layer chromatography (TLC) and optimize molar ratios of reactants (e.g., 1:1.2 for alcohol:acid) to minimize side products. Document parameters rigorously to ensure reproducibility .

Q. What strategies resolve discrepancies in reported physical properties of this compound across studies?

- Discrepancies in properties like refractive index (1.458) or melting point may arise from impurities or measurement techniques. Purify the compound via fractional distillation or recrystallization before analysis. Validate methods using reference standards and report detailed experimental conditions (e.g., heating rates for boiling point determination) to align with peer-reviewed data .

Q. How should mechanistic studies involving this compound in polymer synthesis be designed?

- Employ kinetic studies (e.g., time-resolved FTIR or mass spectrometry) to track intermediate formation during polymerization. Compare reaction pathways under varying initiators (e.g., AIBN vs. peroxides) and solvent systems. Use computational tools (DFT calculations) to model transition states and validate experimental findings .

Q. What analytical approaches are critical for detecting trace impurities in this compound?

- Combine GC-MS for volatile impurities and LC-MS for non-volatile residues. Quantify chlorinated byproducts (e.g., 1,8-dichlorooctane) using selective ion monitoring (SIM). Cross-reference with spectral libraries and report detection limits (e.g., ppm levels) to ensure compliance with purity thresholds .

Q. Methodological Considerations

- Reproducibility : Adhere to guidelines for documenting experimental procedures, including equipment specifications (e.g., NMR frequency), reagent grades, and statistical analyses. Supplemental materials should include raw datasets and calibration curves .

- Data Interpretation : Address outliers through triplicate trials and error analysis (e.g., standard deviation calculations). Use peer-reviewed literature to contextualize findings, particularly when contradicting prior studies .

Propriétés

IUPAC Name |

8-chlorooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFAJMDFCCJZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCl)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066859 | |

| Record name | 1-Octanol, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23144-52-7 | |

| Record name | 8-Chloro-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23144-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-1-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023144527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 8-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanol, 8-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanol, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chlorooctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Chloro-1-octanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB8K2EK3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.